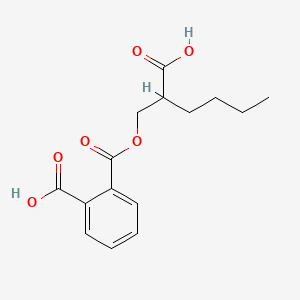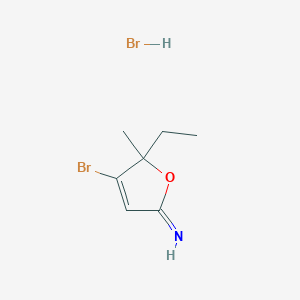
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a furan ring, along with an imine group and a hydrobromide salt. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide typically involves the following steps:
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Imine Formation: The imine group can be formed by reacting the furan derivative with a primary amine under acidic conditions to facilitate the condensation reaction.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the imine compound with hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 4-Bromo-5-ethyl-5-methylfuran-2-amine.
Substitution: Formation of 4-substituted furan derivatives.
Applications De Recherche Scientifique
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The imine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to alterations in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-methylfuran-2(5H)-one
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
- 2-Ethyl-5-methylfuran
Comparison
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide is unique due to the presence of both bromine and imine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
83728-44-3 |
|---|---|
Formule moléculaire |
C7H11Br2NO |
Poids moléculaire |
284.98 g/mol |
Nom IUPAC |
4-bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide |
InChI |
InChI=1S/C7H10BrNO.BrH/c1-3-7(2)5(8)4-6(9)10-7;/h4,9H,3H2,1-2H3;1H |
Clé InChI |
QBGHFJZMRLBNDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=CC(=N)O1)Br)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
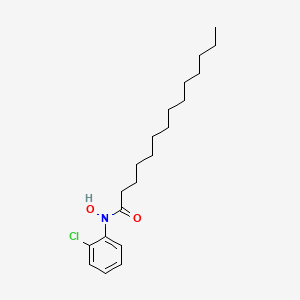
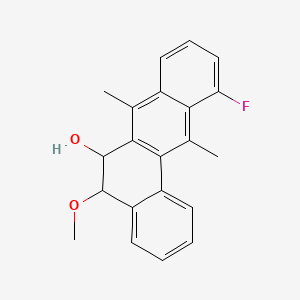
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
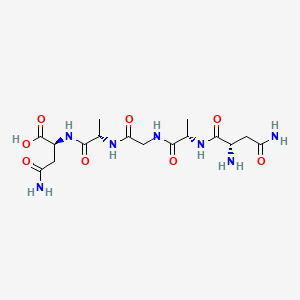
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
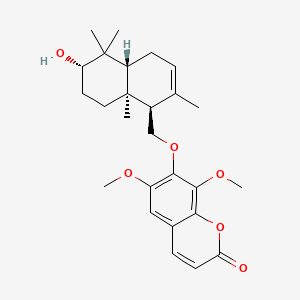

![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)



